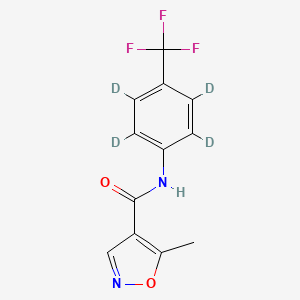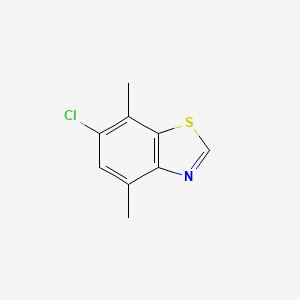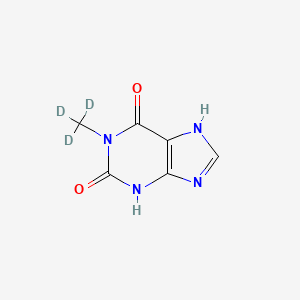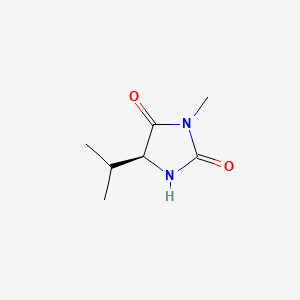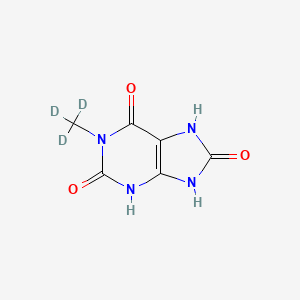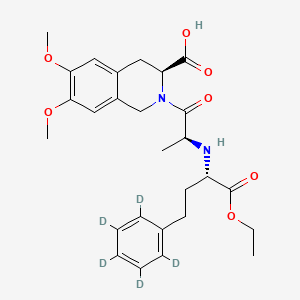
Benzocaine-d4
Vue d'ensemble
Description
Benzocaine-d4 is a deuterated form of benzocaine, a well-known local anesthetic. The deuterium atoms replace the hydrogen atoms in the benzocaine molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Benzocaine itself is an ester of para-aminobenzoic acid and is commonly used for its anesthetic properties in various over-the-counter products.
Mécanisme D'action
Target of Action
Benzocaine-d4, like its parent compound Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of impulses along nerve fibers and at nerve endings .
Mode of Action
This compound acts by diffusing into nerve cells where it binds to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses . This effectively numbs the area where this compound is applied, providing local anesthesia .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the blocking of sodium ion channels . By inhibiting these channels, the compound prevents the depolarization of nerve cells, which in turn disrupts the propagation of nerve impulses . This mechanism of action is common among local anesthetics .
Pharmacokinetics
Benzocaine is known for its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml) . These properties allow Benzocaine to remain localized in wounds, providing long-term pain relief . It’s reasonable to assume that this compound would have similar properties.
Result of Action
The primary result of this compound’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . By blocking nerve impulses, this compound effectively numbs the area where it is applied, providing local anesthesia .
Analyse Biochimique
Biochemical Properties
Benzocaine-d4, like its parent compound benzocaine, is involved in electrophilic and nucleophilic reactions that construct a library of benzocaine derivatives . These derivatives have promising features that could be correlated with their biological activities . The reactions provide structures with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Cellular Effects
This compound, similar to benzocaine, is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, and insect bites or minor skin irritations . It is also used for local anesthesia in dentistry and minor trauma . The cellular effects of this compound are likely to be similar to those of benzocaine, given their structural similarity.
Molecular Mechanism
The molecular mechanism of this compound is expected to be similar to that of benzocaine. Benzocaine acts by preventing transmission of impulses along nerve fibers and at nerve endings . This action is achieved through the inhibition of voltage-dependent sodium channels .
Temporal Effects in Laboratory Settings
The synthesis of benzocaine and its reactions have been documented . These reactions provide structures with various biological activities .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. The effects of benzocaine, the parent compound, have been studied. For instance, benzocaine has been used as a local anesthetic in various animal models .
Metabolic Pathways
This compound is expected to follow similar metabolic pathways as benzocaine. Benzocaine is metabolized into para-aminobenzoic acid (PABA) in the body . This metabolic process could potentially be enhanced by the supramolecular encapsulation of benzocaine and PABA .
Transport and Distribution
Benzocaine, the parent compound, is known to pass through fenestrations into the lipid with only small energy barriers .
Subcellular Localization
Studies on benzocaine, the parent compound, suggest that it has two likely binding sites in the pore characterized by nonspecific, hydrophobic interactions: one just above the activation gate, and one at the entrance to the lateral lipid-filled fenestrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzocaine-d4 typically involves the esterification of para-aminobenzoic acid with ethanol-d4 (deuterated ethanol). The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions. The general steps are as follows:
Esterification: Para-aminobenzoic acid is reacted with ethanol-d4 in the presence of sulfuric acid. The mixture is heated under reflux to form this compound.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and then evaporated to yield the crude product.
Recrystallization: The crude product is purified by recrystallization from ethanol-d4 to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment for refluxing, extraction, and purification. The use of deuterated ethanol in large quantities can be cost-prohibitive, so the production is typically limited to research and specialized applications.
Analyse Des Réactions Chimiques
Types of Reactions: Benzocaine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form para-nitrobenzoic acid.
Reduction: The nitro group in para-nitrobenzoic acid can be reduced back to the amino group, forming this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Para-nitrobenzoic acid.
Reduction: this compound.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Benzocaine-d4 is used in a variety of scientific research applications, including:
Chemistry: As an internal standard in NMR spectroscopy due to its deuterium atoms, which provide distinct signals.
Biology: Studying the metabolism and pharmacokinetics of benzocaine by tracking the deuterium-labeled compound.
Medicine: Investigating the anesthetic properties and potential side effects of benzocaine derivatives.
Industry: Developing new formulations and delivery systems for local anesthetics.
Comparaison Avec Des Composés Similaires
Procaine: Another local anesthetic with a similar structure but with a different ester group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: An ester of para-aminobenzoic acid used for its anesthetic properties.
Declopramide: A compound with similar anesthetic properties but different pharmacokinetics.
Uniqueness: Benzocaine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-deuterated compounds.
Propriétés
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661793 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-08-9 | |
| Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the positioning of Benzocaine-d4 within the phospholipid bilayer impact its anesthetic activity?
A: While this specific study [] focuses on characterizing the location and orientation of Benzocaine and Butamben within phospholipid membranes using 2H NMR spectroscopy, it doesn't directly investigate the relationship between positioning and anesthetic activity. Further research is needed to establish a concrete link between the drug's membrane interaction and its mechanism of action in blocking nerve signals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


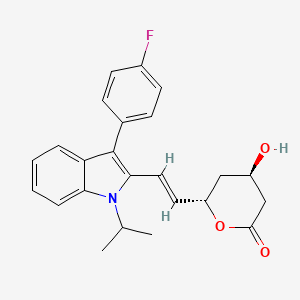
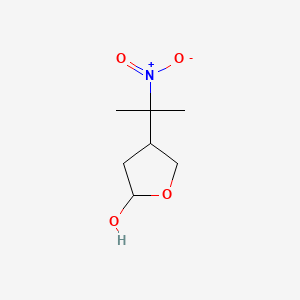
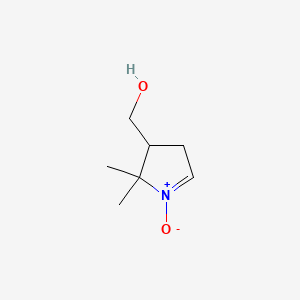
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)
